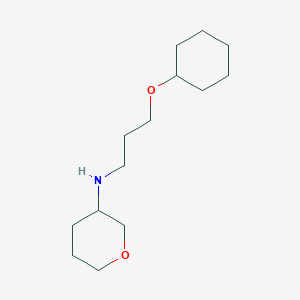![molecular formula C12H18N2O5S B7578460 N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as ESI-09, has been studied for its ability to inhibit the activity of RAC1, a protein that plays a role in cell migration and invasion.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been studied for its potential applications in cancer research, as RAC1 is known to play a role in cancer cell invasion and metastasis. In addition, this compound has been studied for its potential applications in neurological research, as RAC1 is involved in the regulation of neuronal growth and development.
Wirkmechanismus
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide works by inhibiting the activity of RAC1, a protein that plays a role in cell migration and invasion. RAC1 is involved in the regulation of the actin cytoskeleton, which is important for cell movement. By inhibiting RAC1, this compound prevents the formation of actin filaments and inhibits cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the migration and invasion of cancer cells, as well as the growth and development of neurons. In addition, this compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has several advantages for lab experiments, including its specificity for RAC1 and its ability to inhibit cell migration and invasion. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide. One area of research is the development of new compounds that are more effective and less toxic than this compound. In addition, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential applications in other areas of research, such as inflammation and immune response. Finally, studies are needed to determine the potential side effects of this compound and its long-term effects on cells and tissues.
In conclusion, this compound is a chemical compound that has potential applications in cancer and neurological research due to its ability to inhibit the activity of RAC1. While this compound has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and long-term effects on cells and tissues.
Synthesemethoden
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4-nitrobenzoyl chloride with 2-(2-methoxyethoxy)ethylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with sulfamic acid to form this compound.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-18-8-9-19-7-6-14-12(15)10-2-4-11(5-3-10)20(13,16)17/h2-5H,6-9H2,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABOVEUBYWRWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)

![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)



![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)

![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)



![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)